molecular formula C25H19BrN2O2 B12212083 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol

Cat. No.: B12212083
M. Wt: 459.3 g/mol
InChI Key: GYIUWSDMXGUJJO-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol is a complex organic compound with a unique structure that combines a pyrimidine ring, a bromophenyl group, and an ethenylbenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenylpyrimidine precursor, followed by the introduction of the ethenylbenzyl ether group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol is unique due to its combination of a pyrimidine ring with a bromophenyl group and an ethenylbenzyl ether moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H19BrN2O2

Molecular Weight

459.3 g/mol

IUPAC Name

2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol

InChI

InChI=1S/C25H19BrN2O2/c1-2-17-3-5-18(6-4-17)15-30-21-11-12-22(24(29)13-21)25-23(14-27-16-28-25)19-7-9-20(26)10-8-19/h2-14,16,29H,1,15H2

InChI Key

GYIUWSDMXGUJJO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O

Origin of Product

United States

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